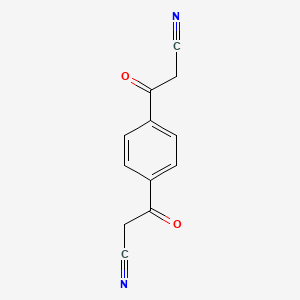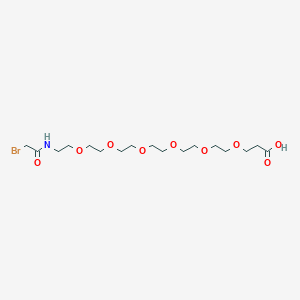
H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a sequence of amino acids, each represented by a single-letter code (e.g., Tyr for tyrosine, Arg for arginine).
- The compound’s structure includes both D-amino acids (right-handed) and DL-amino acids (racemic mixture of D- and L-amino acids).
- The hydrochloride (HCl) form enhances solubility and stability.
H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl: is a peptide compound with a hydrochloride salt form.
Preparation Methods
Synthetic Routes: The compound can be synthesized using solid-phase peptide synthesis (SPPS). Sequential addition of protected amino acids builds the peptide chain.
Reaction Conditions: SPPS typically involves coupling reactions with activating agents (e.g., HBTU, HATU) and deprotection steps (e.g., TFA).
Industrial Production: Large-scale production often employs automated SPPS or recombinant expression in microbial systems.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including hydrolysis, amidation, and cyclization.
Common Reagents: Reagents like trifluoroacetic acid (TFA), base (e.g., diisopropylethylamine), and coupling agents (e.g., HBTU) are used.
Major Products: Hydrolysis yields the corresponding amino acids, while cyclization forms cyclic peptides.
Scientific Research Applications
Chemistry: Used as model compounds for studying peptide chemistry and conformational analysis.
Biology: Investigated for biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Potential therapeutic agents (e.g., antimicrobial peptides, enzyme inhibitors).
Industry: Used in drug development and as diagnostic tools.
Mechanism of Action
Targets: The compound may interact with receptors, enzymes, or other biomolecules.
Pathways: It could modulate signaling pathways (e.g., GPCRs, kinases) or affect cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its specific features (e.g., sequence, stereochemistry).
Similar Compounds: Mention related peptides (e.g., other hydrochloride salts, analogs).
Remember that this compound’s properties and applications may vary based on specific research contexts.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N8O8.ClH/c30-20(13-18-8-10-19(39)11-9-18)25(41)34-15-24(40)35-21(7-4-12-33-29(31)32)26(42)36-22(14-17-5-2-1-3-6-17)27(43)37-23(16-38)28(44)45;/h1-3,5-6,8-11,20-23,38-39H,4,7,12-16,30H2,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXAHGGEPLQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClN8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)
![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)



![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)






